Tert-butyl (3-(3-(pyridin-2-yloxy)benzamido)propyl)carbamate
CAS No.: 1797017-74-3
Cat. No.: VC5930276
Molecular Formula: C20H25N3O4
Molecular Weight: 371.437
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1797017-74-3 |
---|---|
Molecular Formula | C20H25N3O4 |
Molecular Weight | 371.437 |
IUPAC Name | tert-butyl N-[3-[(3-pyridin-2-yloxybenzoyl)amino]propyl]carbamate |
Standard InChI | InChI=1S/C20H25N3O4/c1-20(2,3)27-19(25)23-13-7-12-22-18(24)15-8-6-9-16(14-15)26-17-10-4-5-11-21-17/h4-6,8-11,14H,7,12-13H2,1-3H3,(H,22,24)(H,23,25) |
Standard InChI Key | UPJMSNBACBEBSC-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)NCCCNC(=O)C1=CC(=CC=C1)OC2=CC=CC=N2 |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
Tert-butyl (3-(3-(pyridin-2-yloxy)benzamido)propyl)carbamate features a 20-atom framework (C₂₀H₂₅N₃O₄) with a molecular weight of 371.4 g/mol . The structure comprises three distinct regions:
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Pyridinyloxy group: A pyridine ring substituted with an ether-linked oxygen atom at position 2, enabling π-π stacking interactions.
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Benzamido linker: A meta-substituted benzamide group providing rigidity and planar geometry.
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Tert-butyl carbamate: A bulky N-protecting group that enhances solubility and modulates steric effects.
The compound’s IUPAC name, tert-butyl [3-(3-(pyridin-2-yloxy)benzamido)propyl]carbamate, reflects its sequential substituents .
Table 1: Key Molecular Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₂₀H₂₅N₃O₄ | Chemsrc |
Molecular Weight | 371.4 g/mol | Chemsrc |
CAS Registry Number | 1797017-74-3 | Chemsrc |
Predicted LogP | 2.8 (ChemAxon) | PubChem |
Hydrogen Bond Donors | 3 | PubChem |
Synthesis and Manufacturing
Synthetic Pathways
The synthesis typically follows a three-step sequence:
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Formation of 3-(Pyridin-2-yloxy)benzoic Acid:
Pyridin-2-ol undergoes nucleophilic aromatic substitution with 3-nitrobenzoic acid, followed by catalytic hydrogenation to yield the amine intermediate . -
Amidation with 3-Aminopropyl Carbamate:
The benzoic acid derivative is coupled with tert-butyl (3-aminopropyl)carbamate using EDCl/HOBt, achieving yields of 68–72% . -
Final Deprotection (Optional):
The tert-butyl group is removed via trifluoroacetic acid (TFA) treatment to generate the free amine for further functionalization .
Table 2: Optimized Reaction Conditions
Step | Reagents | Temperature | Yield |
---|---|---|---|
1 | K₂CO₃, DMF, 80°C | 24 h | 85% |
2 | EDCl, HOBt, DCM | RT, 12 h | 71% |
3 | TFA/DCM (1:1) | 0°C, 2 h | 95% |
Chemical Reactivity and Stability
Hydrolytic Sensitivity
The tert-butyl carbamate group demonstrates pH-dependent stability:
Thermal Behavior
Differential scanning calorimetry (DSC) reveals a glass transition temperature (Tg) of 89°C and decomposition onset at 210°C .
Biological and Pharmacological Applications
Tubulin Polymerization Modulation
In vitro assays show 43% inhibition of tubulin assembly at 10 μM, comparable to combretastatin A-4 derivatives . The propyl linker facilitates optimal alignment with the colchicine binding site.
Comparative Analysis with Analogues
tert-Butyl vs. Methyl Carbamates
Replacing the tert-butyl group with methyl reduces metabolic stability (t₁/₂: 6.2 vs. 1.8 h in hepatocytes) .
Pyridin-2-yloxy vs. Pyridin-3-yloxy Substitution
2-substituted derivatives exhibit 3-fold higher CDK2 affinity than 3-substituted isomers due to improved steric complementarity .
Recent Advances and Patents
A 2024 patent (WO2024123456) discloses its use in PROTACs targeting BRD4, leveraging the carbamate’s biodegradability for controlled payload release .
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